molecular formula C18H18N4OS B10991586 3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10991586
M. Wt: 338.4 g/mol
InChI Key: MIHJKOLHDAFCPB-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe cyclopropyl group is often introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine derivatives: These compounds share the cyclopropyl group and may have similar reactivity and applications.

    Thiazole derivatives: Compounds with a thiazole ring, often used in medicinal chemistry for their bioactivity.

    Pyrazole derivatives: Known for their use in pharmaceuticals and agrochemicals

Uniqueness

3-cyclopropyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group, thiazole ring, and pyrazole ring in a single molecule allows for diverse interactions with molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

5-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-11-12(2)24-18(19-11)20-17(23)16-10-15(13-8-9-13)21-22(16)14-6-4-3-5-7-14/h3-7,10,13H,8-9H2,1-2H3,(H,19,20,23)

InChI Key

MIHJKOLHDAFCPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)C

Origin of Product

United States

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